molecular formula C9H7NO2 B1268203 3-Acetylphenyl isocyanate CAS No. 23138-64-9

3-Acetylphenyl isocyanate

Cat. No. B1268203
CAS RN: 23138-64-9
M. Wt: 161.16 g/mol
InChI Key: JASTZOAHAWBRLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-Acetylphenyl isocyanate" involves various methods, including the catalytic anionarylation of acrylic and methacrylic acids amides by diazonium salts to obtain thiocyanatoamides, which are then cyclized to produce substituted compounds with potential antimicrobial properties (Baranovskyi et al., 2018). Another synthesis approach involves the reaction of isocyanates with other compounds to form acetylated derivatives, demonstrating the chemical reactivity of isocyanate groups (Miller, 1970).

Molecular Structure Analysis

The molecular structure of derivatives similar to "3-Acetylphenyl isocyanate" has been studied through various analytical techniques, revealing insights into their chemical behavior and potential applications. For instance, the structure of oligomerization products of phenyl isocyanate derivatives shows the formation of helical structures, dependent on the substituents and reaction conditions, highlighting the structural diversity achievable with isocyanate chemistry (Maeda & Okamoto, 1998).

Chemical Reactions and Properties

Isocyanates, including "3-Acetylphenyl isocyanate," undergo various chemical reactions, forming complex structures with diverse properties. The reaction with water or alcohols to form ureas or urethanes, respectively, is a fundamental property of isocyanates. This reactivity forms the basis for the synthesis of polyureas and other polymers with applications in materials science and engineering (Leventis et al., 2010).

Physical Properties Analysis

The physical properties of "3-Acetylphenyl isocyanate" derivatives are influenced by their molecular structure. For example, the optical activity and specific rotation of oligomerization products can be significantly affected by the molecular structure, indicating the potential for designing materials with desired optical properties (Maeda & Okamoto, 1998).

Chemical Properties Analysis

The chemical properties of isocyanate-based compounds are characterized by their reactivity towards nucleophiles, including water, alcohols, and amines. This reactivity is exploited in various synthetic applications, from the production of pharmaceuticals to the creation of advanced materials. The synthesis and reactivity of isocyanate compounds demonstrate the utility of "3-Acetylphenyl isocyanate" in organic synthesis and materials science (Leventis et al., 2010).

Scientific Research Applications

3-Acetylphenyl isocyanate is a chemical compound with the molecular formula C9H7NO2 . It’s a yellow to brown liquid with a melting point of 33°C to 34°C and a boiling point of 155°C (4.0mmHg) . It’s used primarily for research and development purposes .

One potential application of isocyanates, including 3-Acetylphenyl isocyanate, is in the production of polyurethanes (PUs) . PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries . The synthesis of PUs involves the reaction of isocyanates with polyols .

  • Automotive Industry : Isocyanates are used in the automotive industry for the production of car seats, insulation, sound dampening, and more . The specific methods and outcomes would depend on the particular manufacturing process.

  • Construction Industry : Isocyanates are used in the construction industry for insulation and sealing . They can be sprayed into structures and harden in place or retain some flexibility as required by the application .

  • Paints and Coatings : Isocyanates are used in the production of paints and coatings . They provide durability and resistance to weather and chemicals .

  • Adhesives and Sealants : Isocyanates are used in the production of adhesives and sealants . They provide strong bonding and resistance to weather and chemicals .

  • Furniture and Bedding : Isocyanates are used in the production of flexible foam for furniture and bedding .

  • Protective Clothing : Isocyanates are used in the production of protective clothing .

  • Automotive Industry : Isocyanates are used in the automotive industry for the production of car seats, insulation, sound dampening, and more . The specific methods and outcomes would depend on the particular manufacturing process.

  • Construction Industry : Isocyanates are used in the construction industry for insulation and sealing . They can be sprayed into structures and harden in place or retain some flexibility as required by the application .

  • Paints and Coatings : Isocyanates are used in the production of paints and coatings . They provide durability and resistance to weather and chemicals .

  • Adhesives and Sealants : Isocyanates are used in the production of adhesives and sealants . They provide strong bonding and resistance to weather and chemicals .

  • Furniture and Bedding : Isocyanates are used in the production of flexible foam for furniture and bedding .

  • Protective Clothing : Isocyanates are used in the production of protective clothing .

Safety And Hazards

3-Acetylphenyl isocyanate is classified as having acute oral, dermal, and inhalation toxicity . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-(3-isocyanatophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASTZOAHAWBRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945815
Record name 1-(3-Isocyanatophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylphenyl isocyanate

CAS RN

23138-64-9
Record name 23138-64-9
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Record name 1-(3-Isocyanatophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylphenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Tewari, VK Tiwari, RC Mishra, RP Tripathi… - Bioorganic & medicinal …, 2003 - Elsevier
… This was obtained by the reaction of compound 10 (0.50 g, 1.23 mmol) and 3-acetylphenyl isocyanate (0.16 mL, 1.23 mmol) as described above and isolated as colourless oil. Yield 90…
Number of citations: 126 www.sciencedirect.com
K Arora, RC Mishra, RP Tripathi, AK Srivastava… - Medicinal Chemistry …, 2004 - Springer
… was reacted with leucine methyl ester hydrochloride in presence of triethyl amine and sodium borohydride followed by the reaction of the intermediate with 3-acetylphenyl isocyanate …
Number of citations: 6 link.springer.com
HR Smallman, GA Brancaglion, JC Pastre… - The Journal of …, 2022 - ACS Publications
… General procedure C was followed using 3-acetylphenyl isocyanate (0.222 g, 1.37 mmol). Silica gel chromatography (Hexane:EtOAc, 100:0–60:40 v:v) gave 5c as a white solid, 47% (…
Number of citations: 1 pubs.acs.org
M Jansen, H Potschka, C Brandt… - Journal of Medicinal …, 2003 - ACS Publications
… Prepared starting from 3-acetylphenyl isocyanate and glycine methyl ester hydrochloride as described in general procedure D: mp 185 C; IR (KBr) ν max 3300, 1755, 1695 cm -1 ; 1 H …
Number of citations: 74 pubs.acs.org
BR Teegarden, H Li, H Jayakumar… - Journal of medicinal …, 2010 - ACS Publications
Insomnia affects a growing portion of the adult population in the US Most current therapeutic approaches to insomnia primarily address sleep onset latency. Through the 5-…
Number of citations: 29 pubs.acs.org

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